

# Cariprazine Demonstrates Superior Efficacy Over Risperidone in Treating Negative Symptoms of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Cariprazine |           |
| Cat. No.:            | B15616830   | Get Quote |

A head-to-head clinical trial has shown that **cariprazine** is more effective than risperidone in reducing the persistent negative symptoms of schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS) factor score for negative symptoms (PANSS-FSNS).[1][2] [3] This finding is significant for a patient population where effective treatments for negative symptoms—such as blunted affect, social withdrawal, and lack of motivation—remain a critical unmet need.[2][4]

A large-scale, 26-week, randomized, double-blind, phase 3b trial provided the primary evidence for this comparison.[1][2] The study revealed that patients treated with **cariprazine** experienced a statistically significant greater reduction in their PANSS-FSNS scores from baseline compared to those treated with risperidone.[2][5] The superior effect of **cariprazine** became apparent after 14 weeks of treatment and continued to increase until the end of the 26-week study.[1][6]

Post-hoc analyses of the trial data further substantiated these findings, showing that **cariprazine** was significantly more effective than risperidone across various PANSS-derived negative symptom factor models.[3][7][8][9] Notably, the improvements in negative symptoms with **cariprazine** were not found to be secondary to changes in positive, depressive, or extrapyramidal symptoms, suggesting a direct effect on primary negative symptoms.[7][10]



# **Quantitative Efficacy on PANSS Factor Score for Negative Symptoms**

The primary endpoint of the key comparative trial was the change from baseline in the PANSS-FSNS at week 26. The results, summarized in the table below, indicate a clear advantage for **cariprazine**.

| Efficacy Measure                          | Cariprazine (4.5<br>mg/day) | Risperidone (4.0<br>mg/day) | Statistical<br>Significance |
|-------------------------------------------|-----------------------------|-----------------------------|-----------------------------|
| Baseline PANSS-<br>FSNS (mean, SD)        | 27.7 (2.6)                  | 27.5 (2.4)                  | N/A                         |
| Change from Baseline at Week 26 (LSM, SE) | -8.90 (0.3)                 | -7.44 (0.4)                 | p=0.0022                    |
| LSM Difference (95%                       | -1.46 (-2.39 to -0.53)      | N/A                         | N/A                         |
| Effect Size                               | 0.31                        | N/A                         | N/A                         |

Data from the pivotal

phase 3b trial.[1][2][5]

[11] PANSS-FSNS =

Positive and Negative

Syndrome Scale

factor score for

negative symptoms;

LSM = Least Squares

Mean; SE = Standard

Error; CI = Confidence

Interval; SD =

Standard Deviation.

# **Experimental Protocols**

The central evidence is derived from a multinational, randomized, double-blind, active-controlled phase 3b clinical trial (NCT01104766).[1][2]







Study Population: The trial enrolled 460 adult patients (aged 18-65) with a diagnosis of schizophrenia for at least two years.[1][2] A key inclusion criterion was the presence of stable, persistent (>6 months), and predominant negative symptoms.[2][6] To ensure that the observed effects were on primary negative symptoms, patients with well-controlled positive symptoms (PANSS factor score for positive symptoms  $\leq$  19) and minimal depressive or extrapyramidal symptoms were selected.[1][5]

Treatment Regimen: Patients were randomly assigned in a 1:1 ratio to receive either **cariprazine** or risperidone for 26 weeks.[2] Following a 2-week washout period from previous medications, treatment was initiated and titrated to a target dose of 4.5 mg/day for **cariprazine** and 4.0 mg/day for risperidone.[2][5] The mean daily doses administered were 4.2 mg for **cariprazine** and 3.8 mg for risperidone.[5][10]

Efficacy Assessment: The primary outcome measure was the change from baseline to week 26 in the PANSS factor score for negative symptoms (PANSS-FSNS), which is a validated scale for assessing negative symptoms.[2][3] Secondary efficacy measures included the Personal and Social Performance (PSP) scale to evaluate functional improvement.[1][5][6] Efficacy assessments were conducted at scheduled intervals throughout the 26-week trial.[5]

Statistical Analysis: The primary efficacy analysis was performed on a modified intention-to-treat population using a mixed-effects model for repeated measures (MMRM).[2][3][7][8][9][11]

## **Visualized Experimental Workflow**

The following diagram illustrates the logical flow of the pivotal clinical trial comparing cariprazine and risperidone.





Click to download full resolution via product page

Caption: Workflow of the randomized controlled trial comparing **cariprazine** and risperidone.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. reagila.pro [reagila.pro]
- 2. Cariprazine versus risperidone monotherapy for treatment of predominant negative symptoms in patients with schizophrenia: a randomised, double-blind, controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efficacy of cariprazine in negative symptoms of schizophrenia: Post hoc analyses of PANSS individual items and PANSS-derived factors | European Psychiatry | Cambridge Core [cambridge.org]
- 4. medscape.com [medscape.com]
- 5. website-prod-cm.gedeonrichter.com [website-prod-cm.gedeonrichter.com]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. The efficacy of cariprazine in negative symptoms of schizophrenia: Post hoc analyses of PANSS individual items and PANSS-derived factors PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The efficacy of cariprazine in negative symptoms of schizophrenia: Post hoc analyses of PANSS individual items and PANSS-derived factors. [vivo.weill.cornell.edu]
- 9. researchgate.net [researchgate.net]
- 10. jwatch.org [jwatch.org]
- 11. Table 4, Primary Efficacy Outcome in the Predominantly Negative Symptoms Study (188-05 Trial) - Cariprazine (Vraylar) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cariprazine Demonstrates Superior Efficacy Over Risperidone in Treating Negative Symptoms of Schizophrenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616830#cariprazine-versus-risperidone-efficacy-on-panss-factor-score-for-negative-symptoms]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com